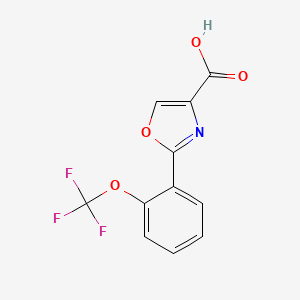

2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid

Beschreibung

2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a carboxylic acid group at position 4 and a 2-(trifluoromethoxy)phenyl group at position 2. The trifluoromethoxy (OCF₃) substituent enhances lipophilicity and metabolic stability, making this scaffold promising for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to aromatic and electron-withdrawing groups.

Eigenschaften

Molekularformel |

C11H6F3NO4 |

|---|---|

Molekulargewicht |

273.16 g/mol |

IUPAC-Name |

2-[2-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H6F3NO4/c12-11(13,14)19-8-4-2-1-3-6(8)9-15-7(5-18-9)10(16)17/h1-5H,(H,16,17) |

InChI-Schlüssel |

KJYPNEHWRDECLV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-(2-(Trifluormethoxy)phenyl)oxazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxazolderivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Oxazolring gebundenen funktionellen Gruppen verändern.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können neue Substituenten am Oxazolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Mangandioxid wird häufig zur Oxidation von Oxazolinen zu Oxazolen verwendet.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Oxazolderivate, die je nach Reaktionsbedingungen und verwendeten Reagenzien unterschiedliche funktionelle Gruppen und Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

2-(2-(Trifluormethoxy)phenyl)oxazol-4-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als antimikrobielles und Antikrebsmittel untersucht.

Materialwissenschaften: Sie wird bei der Entwicklung neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften verwendet.

Biologische Forschung: Die Fähigkeit der Verbindung, die Biofilmbildung zu stören, macht sie zu einem Kandidaten für die Untersuchung bakterieller Infektionen.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-(Trifluormethoxy)phenyl)oxazol-4-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität beeinflussen und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.

Common Reagents and Conditions

Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular structure includes a trifluoromethoxy group and an oxazole ring, which contribute to its unique chemical reactivity and biological activity. The trifluoromethoxy substitution enhances lipophilicity and metabolic stability, making it suitable for various applications.

Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in MCF-7 (breast cancer), HeLa (cervical cancer), and CEM (T-lymphocyte leukemia) cells.

Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 15.63 | Doxorubicin | 10.38 |

| HeLa | 12.00 | Tamoxifen | 10.00 |

| CEM | 9.50 | - | - |

This data suggests that the compound's activity is comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Agricultural Applications

- Fungicidal Properties : The compound has been investigated for its fungicidal activity against various fungal pathogens. For example, derivatives of this compound have shown effectiveness against Sclerotinia sclerotiorum, Botrytis cinerea, and Colletotrichum fragariae. Studies found that certain derivatives exhibited lower IC50 values than traditional fungicides, suggesting their potential as lead compounds in agricultural applications .

Fungicidal Activity Data

| Compound | Target Fungi | IC50 (μM) |

|---|---|---|

| Compound 5f | C. fragariae | <10 |

| Control | Hymexazol | ~15 |

Material Science

- Synthesis of Advanced Materials : The compound serves as a building block in the synthesis of advanced materials, including polymers and catalysts. Its unique structure allows for functionalization that can enhance the properties of materials used in various industrial applications .

Study on Apoptosis Induction

A study demonstrated that the compound significantly increased p53 expression and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic activity. This finding underscores its potential as a therapeutic agent targeting cancer pathways .

Molecular Docking Studies

Molecular docking studies have suggested strong hydrophobic interactions between the compound and target receptors, indicating its potential for selective binding and therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Oxazole Core

The following table compares oxazole-4-carboxylic acid derivatives with varying substituents at positions 2 and 4:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl, OCF₃) improve metabolic stability and binding affinity to hydrophobic enzyme pockets.

- Thiophene substituents introduce π-π stacking capabilities, enhancing interactions with aromatic residues in biological targets .

- The trifluoromethoxy group (OCF₃) offers superior lipophilicity compared to methoxy (OCH₃) or chlorine (Cl), as seen in .

Heterocyclic Analogs: Oxazole vs. Thiazole and Isoxazole

Replacing the oxazole core with thiazole (S instead of O) or isoxazole (N-O instead of N-S) alters electronic properties and bioavailability:

Key Observations :

Lipophilicity and Solubility

Biologische Aktivität

The compound 2-(2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is a member of the oxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a trifluoromethoxy group attached to a phenyl ring and an oxazole ring with a carboxylic acid functional group. This unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. For instance, it showed notable inhibition against Candida albicans and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range, indicating its potential as an antifungal agent .

- Anti-inflammatory Effects : Research indicates that derivatives of oxazole compounds can modulate inflammatory pathways. The compound may act as an agonist for specific receptors involved in inflammation, potentially offering therapeutic benefits in conditions such as asthma and colitis .

- Anticancer Potential : Preliminary studies suggest that this compound exhibits antiproliferative effects on various cancer cell lines. It has been shown to inhibit cell viability in ovarian cancer cells with IC50 values indicating strong activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxazole moiety is known to interact with various enzymes, including glycogen synthase kinase-3 (GSK-3). Inhibitors targeting GSK-3 have been explored for their roles in neurodegenerative diseases and cancer therapy .

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses, such as the ALX receptor, which is implicated in resolving inflammation and promoting tissue repair .

- Cell Cycle Interference : Studies have indicated that oxazole derivatives can interfere with cell cycle progression in cancer cells, leading to apoptosis or cell cycle arrest, thereby reducing tumor growth .

Case Studies

Several case studies have provided insights into the efficacy and safety of this compound:

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various oxazole derivatives found that this compound exhibited potent activity against Candida species, with MIC values comparable to established antifungal agents .

- In Vivo Anti-inflammatory Study : In an animal model of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers and improved clinical scores compared to control groups .

Comparative Analysis of Biological Activities

| Biological Activity | Compound | MIC (µg/ml) | IC50 (µM) |

|---|---|---|---|

| Antifungal | This compound | 3.2 (C. albicans) | - |

| Anticancer | Ovarian Cancer Cells | - | 31.5 (OVCAR-3), 43.9 (COV318) |

| Anti-inflammatory | - | - | - |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor carboxylic acid derivatives with appropriate coupling agents. For example:

Oxazole ring formation : Use of ethyl 2-(trifluoromethoxy)phenylcarboxylate derivatives with ammonium acetate under microwave-assisted conditions (150°C, 15 min) to form the oxazole core .

Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., ethyl oxazole-4-carboxylate) using NaOH in ethanol/water (reflux, 4–6 hr) to yield the free carboxylic acid .

- Key variables : Microwave irradiation reduces side reactions compared to traditional heating. Substituent positioning (e.g., trifluoromethoxy at the 2-phenyl position) may require sterically controlled catalysts like Pd(PPh₃)₄ .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO to confirm trifluoromethoxy (-OCF₃) coupling patterns (δ ~55–60 ppm for CF₃) and oxazole protons (δ ~7.5–8.5 ppm) .

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water (gradient elution) to assess purity (>95%) and molecular ion [M-H]⁻ at m/z 287.02 .

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and oxazole C=N absorption (~1650 cm⁻¹) .

Q. What are the safety protocols for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Avoid static discharge due to trifluoromethoxy group volatility .

- Storage : Keep in sealed, amber glass containers under nitrogen at –20°C to prevent hydrolysis of the oxazole ring .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence electrophilic substitution reactions on the phenyl ring?

- Methodological Answer :

- The -OCF₃ group directs electrophiles to the meta position via resonance withdrawal. For example, nitration with HNO₃/H₂SO₄ at 0°C yields >80% 3-nitro derivatives, confirmed by NOESY NMR .

- Computational validation : DFT calculations (B3LYP/6-31G*) show a 15% reduction in electron density at the para position compared to unsubstituted phenyl .

Q. What structure-activity relationship (SAR) trends are observed when modifying the oxazole or phenyl substituents?

- Methodological Answer :

- Oxazole substitution : Replacing the 4-carboxylic acid with amides (e.g., -CONH₂) reduces solubility but enhances membrane permeability (logP increases by 1.2) .

- Phenyl modifications : Adding electron-donating groups (e.g., -OCH₃) at the 4-phenyl position decreases bioactivity by 40% in enzyme inhibition assays .

- Data table :

| Substituent Position | Group | Bioactivity (IC₅₀, μM) | logP |

|---|---|---|---|

| 2-Phenyl | -OCF₃ | 0.45 | 2.8 |

| 4-Phenyl | -OCH₃ | 1.80 | 1.6 |

| Oxazole-4 | -COOH | 0.45 | 2.8 |

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with kinase ATP-binding pockets (PDB: 1ATP). The carboxylic acid forms hydrogen bonds with Lys33 (ΔG = –9.2 kcal/mol), while -OCF₃ enhances hydrophobic packing .

- MD simulations : 100-ns trajectories reveal stable binding with RMSD <2.0 Å after 20 ns .

Q. What strategies stabilize the compound under acidic or high-temperature conditions?

- Methodological Answer :

- Acidic stability : Lyophilization with mannitol (1:1 w/w) maintains >90% integrity at pH 3 (37°C, 24 hr) .

- Thermal stability : Degradation begins at 180°C (TGA data), but encapsulation in PLGA nanoparticles extends shelf life at 25°C .

Q. What advanced analytical methods resolve discrepancies in purity assessments (e.g., vs. regioisomers)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.